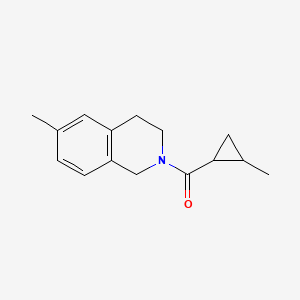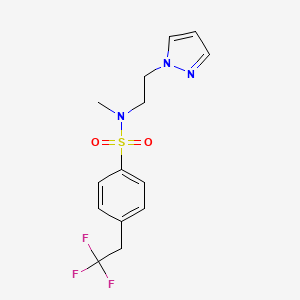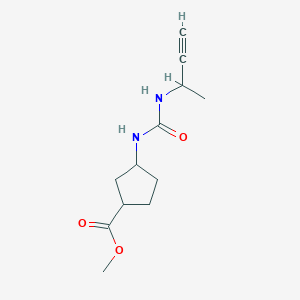
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as MCMI, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of (2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been found to exhibit anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in animal studies. However, its limited solubility in water can pose a challenge for certain experiments.
Orientations Futures
There are several future directions for the research on (2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One potential direction is the development of drugs targeting acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase for the treatment of various diseases. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the study of its mechanism of action and its effects on various physiological processes can provide valuable insights into its potential applications.
Méthodes De Synthèse
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylcyclopropylamine with 3,4-dihydro-6-methylisoquinoline-1(2H)-one in the presence of a suitable catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have potential applications in various fields of research such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit activity against various targets such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs targeting these enzymes.
Propriétés
IUPAC Name |
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-3-4-13-9-16(6-5-12(13)7-10)15(17)14-8-11(14)2/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPIDZYVJJRZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC3=C(C2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-1,3-thiazol-2-yl)methylsulfanyl]butanenitrile](/img/structure/B7634466.png)
![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)
![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
